2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-butyramide
Description
2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-butyramide is a brominated heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 5 and a butyramide side chain at position 2, modified by a bromine atom.
Properties
Molecular Formula |
C7H10BrN3OS |
|---|---|
Molecular Weight |
264.15 g/mol |
IUPAC Name |
2-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C7H10BrN3OS/c1-3-5(8)6(12)9-7-11-10-4(2)13-7/h5H,3H2,1-2H3,(H,9,11,12) |
InChI Key |
PYFBRIXZARWTAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-butyramide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-butyramide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Cyclization reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Substitution products: Depending on the nucleophile used, various substituted thiadiazole derivatives can be obtained.
Oxidation products: Oxidized forms of the thiadiazole ring, such as sulfoxides or sulfones.
Reduction products: Reduced forms of the thiadiazole ring, potentially leading to the formation of thiadiazoline derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of 1,3,4-thiadiazole, including those with bromine substitutions, exhibit promising anticancer properties. For example, compounds similar to 2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-butyramide have been shown to inhibit the growth of various cancer cell lines. A study highlighted that certain thiadiazole derivatives demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and lung carcinoma (A549) cell lines . The structure-activity relationship (SAR) analysis revealed that modifications on the thiadiazole ring significantly influence cytotoxicity.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Thiadiazole derivatives are known for their ability to combat bacterial and fungal infections. In vitro assays have shown that certain thiadiazole-based compounds exhibit significant activity against a range of pathogens, including those resistant to conventional antibiotics . This makes them potential candidates for developing new antimicrobial agents.
Neuropharmacological Applications
Recent advancements in drug discovery have explored the neuropharmacological potential of thiadiazole derivatives. Compounds like 2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-butyramide are being investigated for their efficacy in treating neurological disorders such as epilepsy and neurodegenerative diseases . The interaction of these compounds with specific neural receptors has been a focal point for research.
Pesticidal Activity
Thiadiazole derivatives have been recognized for their pesticidal properties. Studies indicate that compounds similar to 2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-butyramide can act as effective fungicides and herbicides. Their ability to inhibit fungal growth makes them valuable in protecting crops from various diseases . The development of agrochemicals based on these compounds could lead to more sustainable agricultural practices.
Plant Growth Regulators
There is ongoing research into the use of thiadiazole derivatives as plant growth regulators. These compounds may enhance plant growth and yield by modulating physiological processes within plants . The specific mechanisms by which these compounds affect plant biology are still under investigation.
Synthesis of Novel Materials
The unique properties of 2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-butyramide allow it to serve as a building block in the synthesis of novel materials with tailored functionalities. For instance, it can be utilized in creating polymers or nanomaterials with specific electronic or optical properties . Such materials could find applications in electronics or photonics.
Coatings and Adhesives
Research has shown that incorporating thiadiazole derivatives into coatings can enhance their durability and resistance to environmental factors. This application is particularly relevant in industries where protective coatings are essential for maintaining product integrity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-butyramide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, disrupting their normal function and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication .
Comparison with Similar Compounds
N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-propionamide
- Structure : Lacks the bromine atom and has a shorter propionamide chain instead of butyramide.
- Biological Activity: Exhibits potent cytotoxicity against hepatocellular carcinoma (HepG2, IC₅₀ = 9.4 μg/mL), leukemia (HL-60, IC₅₀ = 13.8 μg/mL), and breast adenocarcinoma (MCF-7, IC₅₀ = 97.6 μg/mL) . Shows low toxicity to non-tumor cells (HEK293 IC₅₀ = 89.6 μg/mL; NIH3T3 IC₅₀ > 100 μg/mL), indicating selective anticancer effects . Combines diuretic, cardioprotective, and anti-inflammatory properties, unlike doxorubicin, which is cardiotoxic .
1-(5-Methyl-[1,3,4]thiadiazol-2-yl)-pyrrolidin-2-ol (MTPN)
- Structure : Contains a pyrrolidin-2-ol moiety instead of an amide side chain.
- Key Findings :
5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine
- Structure : Features a brominated aromatic ring attached to the thiadiazole core.
Table 1: Cytotoxicity Profiles of Selected Thiadiazole Derivatives
| Compound | HepG2 (IC₅₀, μg/mL) | HL-60 (IC₅₀, μg/mL) | MCF-7 (IC₅₀, μg/mL) | Selectivity (Tumor vs. Non-tumor) |
|---|---|---|---|---|
| N-(5-Methyl-thiadiazol-2-yl)-propionamide | 9.4 | 13.8 | 97.6 | High (HEK293 IC₅₀ = 89.6) |
| Doxorubicin (Reference) | 0.1–0.5 | 0.01–0.1 | 0.05–0.2 | Low (Cardiotoxic) |
| Hypothetical 2-Bromo-N-(5-methyl-thiadiazol-2-yl)-butyramide* | Not reported | Not reported | Not reported | Likely lower selectivity due to bromine’s electrophilicity |
*Hypothetical data inferred from structural analogs; experimental validation required.
Key Observations:
Role of Bromine: The bromine atom in 2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-butyramide may enhance electrophilicity, facilitating interactions with cellular nucleophiles (e.g., DNA or enzymes). However, this could also reduce selectivity compared to non-brominated analogs like N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide .
Side Chain Modifications :
- The butyramide chain (vs. propionamide) may improve lipid solubility, enhancing membrane permeability and bioavailability.
- The pyrrolidin-2-ol group in MTPN introduces hydrogen-bonding capacity, stabilizing specific conformations critical for activity .
Biological Activity
2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-butyramide is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article reviews its biological activity, synthesizing available data from various sources.
- Molecular Formula : C7H10BrN3S
- Molecular Weight : 241.14 g/mol
- CAS Number : 53645-95-7
- PubChem ID : 13104117
The biological activity of 2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-butyramide is attributed to its interaction with various biological targets. The thiadiazole ring is known for its ability to modulate enzyme activity and influence cellular signaling pathways.
-
Antimicrobial Activity :
- Studies have shown that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have been reported to inhibit the growth of bacteria and fungi effectively.
- A specific study demonstrated that related thiadiazole compounds exhibited MIC values in the range of 8–64 µg/mL against various pathogens, indicating potential as antibacterial agents .
-
Anticancer Properties :
- Research indicates that thiadiazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of caspase activity and the inhibition of cell proliferation.
- An investigation into structurally similar compounds revealed that they could inhibit tumor growth in xenograft models, suggesting that 2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-butyramide may possess similar anticancer properties .
- Enzyme Inhibition :
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with thiadiazole derivatives:
Safety and Toxicology
While exploring the biological activity of 2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-butyramide, safety profiles are essential. The compound exhibits some toxicity, classified under GHS as harmful if swallowed and irritating to skin and eyes . Proper handling and safety measures should be observed during laboratory work.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
